Cas no 144870-96-2 (4-aminooxolan-3-ol)

4-aminooxolan-3-ol 化学的及び物理的性質
名前と識別子
-
- 4-Aminotetrahydrofuran-3-ol
- 3-Furanol,4-aminotetrahydro-
- 4-aminooxolan-3-ol
- 4-aminotetrahydro-3-Furanol
- 3-Furanol,4-aminotetrahydro-(9CI)
- 3-Furanol, 4-aminotetrahydro-
- (3S,4S)-4-Aminotetrahydrofuran-3-ol
- trans-4-Aminotetrahydrofuran-3-ol
- HQVKXDYSIGDGSY-UHFFFAOYSA-N
- 7148AA
- AM803216
- 4-Amino-tetrahydro-furan-3-ol
- (3R,4R)-4-Amino-tetrahydro-furan-3-ol
- SB10919
- CS-0112323
- (3R,4S)-4-Amino-3-hydroxytetrahydrofuran
- SB10912
- SY097448
- SB33671
- SY233968
- MFCD11870199
- AKOS006034875
- SY219989
- SB33850
- cis-4-amino-tetrahydrofuran-3-ol
- SB10909
- SY270291
- SB10917
- O11159
- FT-0660282
- MFCD18833631
- SCHEMBL424491
- 330975-13-8
- AS-50167
- MFCD18833630
- trans-4-Amino-tetrahydrofuran-3-ol
- SB10911
- MFCD11108666
- EN300-76263
- MFCD18836454
- SY105190
- DTXSID40440608
- MFCD09260577
- 144870-96-2
- SY099030
- rel-(3R,4R)-4-Aminotetrahydro-3-furanol
- (3S,4S)-4-Amino-tetrahydro-furan-3-ol
- (3S,4R)-4-Amino-tetrahydro-furan-3-ol
- DB-024499
- cis-4-Amino-tetrahydro-furan-3-ol
- trans-4-Amino-tetrahydro-furan-3-ol
-
- MDL: MFCD11870199
- インチ: 1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2
- InChIKey: HQVKXDYSIGDGSY-UHFFFAOYSA-N
- ほほえんだ: O1C([H])([H])C([H])(C([H])(C1([H])[H])N([H])[H])O[H]
計算された属性
- せいみつぶんしりょう: 103.063328530g/mol
- どういたいしつりょう: 103.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 66.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.6
- トポロジー分子極性表面積: 55.5
4-aminooxolan-3-ol セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C(BD218315)
4-aminooxolan-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1005054-250mg |
4-Amino-tetrahydro-furan-3-ol |
144870-96-2 | 95% | 250mg |
$240 | 2024-07-28 | |
Enamine | EN300-76263-0.05g |
4-aminooxolan-3-ol |
144870-96-2 | 0.05g |
$135.0 | 2023-02-12 | ||
Chemenu | CM133633-5g |
4-aminotetrahydrofuran-3-ol |
144870-96-2 | 95% | 5g |
$1345 | 2023-02-18 | |
Enamine | EN300-76263-5.0g |
4-aminooxolan-3-ol |
144870-96-2 | 5.0g |
$1779.0 | 2023-02-12 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN6824-100G |
4-aminooxolan-3-ol |
144870-96-2 | 95% | 100g |
¥ 36,300.00 | 2023-04-03 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F27620-5g |
4-Aminotetrahydrofuran-3-ol |
144870-96-2 | 95% | 5g |
¥6807.0 | 2023-09-07 | |
eNovation Chemicals LLC | Y1005054-1g |
4-Amino-tetrahydro-furan-3-ol |
144870-96-2 | 95% | 1g |
$555 | 2024-07-28 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD218315-100mg |
4-Aminotetrahydrofuran-3-ol |
144870-96-2 | 95% | 100mg |
¥592.0 | 2022-03-01 | |
Chemenu | CM133633-25g |
4-aminotetrahydrofuran-3-ol |
144870-96-2 | 95% | 25g |
$1870 | 2021-08-05 | |
Alichem | A159002553-5g |
4-Aminotetrahydrofuran-3-ol |
144870-96-2 | 95% | 5g |
860.01 USD | 2021-06-11 |
4-aminooxolan-3-ol 関連文献
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
-
Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
4-aminooxolan-3-olに関する追加情報
Professional Introduction to Compound with CAS No. 144870-96-2 and Product Name: 4-aminooxolan-3-ol
4-aminooxolan-3-ol, identified by the chemical abstracts service number CAS No. 144870-96-2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative features a unique structural framework that has garnered considerable attention from researchers due to its potential applications in medicinal chemistry and drug development. The compound’s molecular structure, comprising an oxolan ring substituted with an amino group at the 4-position and a hydroxyl group at the 3-position, provides a versatile platform for further functionalization and derivatization, making it a valuable intermediate in synthetic chemistry.
The 4-aminooxolan-3-ol molecule exhibits interesting physicochemical properties that make it suitable for various chemical transformations. Its polar nature, arising from the presence of both amino and hydroxyl functional groups, facilitates interactions with biological targets, which is crucial for designing pharmacologically active molecules. Additionally, the oxolan ring itself is a recognized motif in natural products and pharmaceuticals, often contributing to binding affinity and metabolic stability in drug candidates.
In recent years, there has been growing interest in 4-aminooxolan-3-ol as a building block for the synthesis of novel therapeutic agents. Researchers have explored its utility in constructing more complex scaffolds by employing various coupling reactions, such as amide bond formation and alkylation strategies. These transformations have led to the development of derivatives with enhanced biological activity, making them promising candidates for further investigation in preclinical studies.
One of the most compelling aspects of 4-aminooxolan-3-ol is its potential role in addressing unmet medical needs. For instance, studies have demonstrated its efficacy as a precursor in the synthesis of compounds targeting specific enzymatic pathways involved in inflammation and cancer metabolism. The ability to modify the oxolan core allows chemists to fine-tune physicochemical properties such as solubility and bioavailability, which are critical factors in drug design.
The synthesis of 4-aminooxolan-3-ol itself has been optimized through multiple methodologies, each offering distinct advantages depending on the scale and purity requirements. Common approaches include reductive amination of appropriately substituted oxiranes or nucleophilic addition reactions followed by deprotonation. These synthetic routes highlight the compound’s accessibility, enabling researchers to incorporate it into larger molecular architectures with relative ease.
From a computational chemistry perspective, 4-aminooxolan-3-ol has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. These simulations have provided insights into key binding pockets and hydrogen bonding patterns, guiding medicinal chemists in designing more potent inhibitors or modulators. The integration of experimental data with computational predictions has been instrumental in rationalizing structure-activity relationships (SAR) for derivatives of this compound.
The pharmacological profile of 4-aminooxolan-3-ol derivatives has been explored across various disease models. Notably, some analogs have shown promising results in inhibiting key enzymes implicated in metabolic disorders, suggesting their potential as therapeutic agents for conditions such as diabetes and hyperlipidemia. Furthermore, preliminary studies indicate that certain modifications can enhance selectivity against off-target proteins, reducing adverse effects associated with small-molecule drugs.
As research progresses, the applications of 4-aminooxolan-3-ol are expected to expand into new areas of pharmaceutical innovation. Advances in green chemistry principles have also prompted efforts to develop more sustainable synthetic routes for this compound, aligning with global initiatives to minimize environmental impact. Such developments not only improve cost-efficiency but also contribute to more eco-friendly drug manufacturing processes.
The versatility of 4-amino-octanediol makes it an attractive candidate for interdisciplinary collaborations between organic chemists, biochemists, and pharmacologists. By leveraging synthetic expertise alongside biological insights, researchers can accelerate the discovery pipeline for novel therapeutics derived from this scaffold. This collaborative approach underscores the importance of 4-amino-octanediol as a cornerstone in modern medicinal chemistry.
In conclusion,CAS No 144870962 represents more than just a chemical identifier; it signifies a molecule with profound implications for drug discovery and development. The unique structural features of 4-amino-octanediol, coupled with its synthetic accessibility and biological relevance, underscore its significance as a privileged scaffold in pharmaceutical research today, paving the way for future breakthroughs that could address some of medicine’s most pressing challenges.
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